molecular formula C10H6Cl2O4S2 B078971 2,6-Naphthalenedisulfonyl chloride CAS No. 13827-62-8

2,6-Naphthalenedisulfonyl chloride

Cat. No.: B078971
CAS No.: 13827-62-8
M. Wt: 325.2 g/mol
InChI Key: VPLHHUICIOEESV-UHFFFAOYSA-N
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Description

2,6-Naphthalenedisulfonyl chloride is an organic compound with the molecular formula C10H6Cl2O4S2 and a molecular weight of 325.19 g/mol . It is a derivative of naphthalene, characterized by the presence of two sulfonyl chloride groups attached to the 2 and 6 positions of the naphthalene ring. This compound is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Naphthalenedisulfonyl chloride can be synthesized from naphthalene-2,6-disulfonic acid. The synthesis involves the chlorination of naphthalene-2,6-disulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:

C10H6(SO3H)2+2SOCl2C10H6(SO2Cl)2+2HCl+SO2\text{C10H6(SO3H)2} + 2 \text{SOCl2} \rightarrow \text{C10H6(SO2Cl)2} + 2 \text{HCl} + \text{SO2} C10H6(SO3H)2+2SOCl2→C10H6(SO2Cl)2+2HCl+SO2

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthalenedisulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-naphthalenedisulfonyl chloride involves the electrophilic attack of the sulfonyl chloride groups on nucleophilic sites in target molecules. This reaction forms covalent bonds, resulting in the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets include amines, alcohols, and thiols, which are common nucleophiles in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalenedisulfonyl chloride
  • 2,7-Naphthalenedisulfonyl chloride
  • 1,8-Naphthalenedisulfonyl chloride

Uniqueness

2,6-Naphthalenedisulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride groups at the 2 and 6 positions of the naphthalene ring. This positioning influences its reactivity and the types of derivatives it can form, making it distinct from other naphthalenedisulfonyl chloride isomers .

Properties

IUPAC Name

naphthalene-2,6-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-5-10(18(12,15)16)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLHHUICIOEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342372
Record name Naphthalene-2,6-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13827-62-8
Record name Naphthalene-2,6-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-NAPHTHALENEDISULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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